8-Bromo-2-chloropyrido[4,3-d]pyrimidine
Description
Overview of Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds in Modern Chemical Research
The pyrido[4,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets. This has led to the discovery of numerous derivatives with potent pharmacological activities, including roles as kinase inhibitors for cancer therapy. The versatility of the pyrido[4,3-d]pyrimidine ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity. Research has demonstrated that this scaffold is a valuable starting point for the development of new therapeutic agents.
Rationale for Focusing on 8-Bromo-2-chloropyrido[4,3-d]pyrimidine as a Key Synthetic Intermediate
The strategic placement of two different halogen atoms on the pyrido[4,3-d]pyrimidine core makes this compound a highly valuable synthetic intermediate. The differential reactivity of the bromine and chlorine substituents allows for selective, stepwise functionalization. Typically, the bromo group is more reactive in certain cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chloro group. This enables chemists to first introduce a substituent at the 8-position, and then, under different reaction conditions, modify the 2-position. This controlled, sequential introduction of different functionalities is a powerful tool in the synthesis of complex target molecules.
While specific research detailing the extensive use of this compound is not widely documented in publicly available literature, the principles of its synthetic utility can be inferred from studies on related dihalogenated pyridopyrimidines. For instance, a study on 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine demonstrated the feasibility of selective Suzuki cross-coupling reactions. bldpharm.com Although this is an isomer of the title compound with an additional substituent, the chemical principles governing the differential reactivity of the halogen atoms are analogous.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClN₃ |
| CAS Number | 1782598-52-0 |
Data sourced from commercial supplier information. cymitquimica.com
Historical Context and Evolution of Research on this Compound and Related Halogenated Pyrido[4,3-d]pyrimidines
The systematic exploration of pyridopyrimidine chemistry began to gain significant traction in the mid to late 20th century, driven by the quest for novel bioactive compounds. The initial focus was on the synthesis of the core heterocyclic systems and their simple derivatives. Over time, as the importance of this scaffold in medicinal chemistry became more apparent, the focus shifted towards the development of more complex and highly functionalized analogues.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClN3 |
|---|---|
Molecular Weight |
244.47 g/mol |
IUPAC Name |
8-bromo-2-chloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-5-3-10-1-4-2-11-7(9)12-6(4)5/h1-3H |
InChI Key |
FUPYCNZKVBIMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=C(C=N1)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine
Retrosynthetic Analysis of the 8-Bromo-2-chloropyrido[4,3-d]pyrimidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. heighpubs.orglakotalakes.com For this compound, the analysis can proceed through two primary disconnection approaches, focusing on the formation of either the pyrimidine (B1678525) or the pyridine (B92270) ring.
Approach A: Disconnection of the Pyrimidine Ring: This strategy involves breaking the N1-C2 and N3-C2 bonds of the pyrimidine ring. This leads back to a key intermediate: a substituted 3-aminopyridine (B143674) derivative. Specifically, a 3-amino-4-formylpyridine or a related derivative bearing the bromine atom at the required position (e.g., 2-bromo-5-aminoisonicotinaldehyde) would be required. This intermediate contains the pre-formed pyridine ring, which can then be cyclized with a one-carbon synthon like urea (B33335) or thiourea (B124793) to construct the pyrimidine portion of the scaffold.
Approach B: Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected. This approach typically involves breaking the C4a-C5 and N5-C6 bonds. This retrosynthetic path leads to a 4-aminopyrimidine (B60600) precursor that is substituted at the C5 position with a group capable of forming the pyridine ring, such as a three-carbon aldehyde or ketone equivalent. The bromine atom would need to be incorporated into this three-carbon fragment or introduced after the cyclization.
These two approaches form the basis for the forward synthetic routes discussed in the subsequent sections. The choice between them often depends on the availability of the starting materials and the desired control over substituent placement.
Established Synthetic Routes to this compound
Established routes for constructing the pyrido[4,3-d]pyrimidine (B1258125) scaffold generally involve building one ring onto the other. rsc.orgnih.gov The synthesis of the specifically substituted this compound requires a combination of ring formation and selective halogenation steps.
The formation of the fused ring system is the cornerstone of the synthesis. nih.gov This can be achieved by starting from either a pyridine or a pyrimidine derivative.
Synthesis from Pyridine Precursors: A common method involves the condensation of 3-aminopyridine-4-carboxamide or related derivatives. For the target molecule, a plausible precursor would be 5-bromo-3-aminoisonicotinamide. This intermediate can be cyclized with various reagents to form the pyrimidine ring. For instance, heating with formamide (B127407) or triethyl orthoformate can yield the corresponding pyrido[4,3-d]pyrimidin-4(3H)-one.
Synthesis from Pyrimidine Precursors: Building the pyridine ring onto a pyrimidine core is another viable strategy. This often involves multi-component reactions or condensation sequences. nih.gov For example, a reaction could be designed starting from a 4-amino-5-vinylpyrimidine, which undergoes an aza-Diels-Alder reaction, although this is less common for this specific isomer. A more classical approach is the Gould-Jacobs reaction, where a 4-aminopyrimidine is reacted with a malonic acid derivative, followed by thermal cyclization to form the pyridone ring.
Below is a table summarizing potential cyclization strategies for forming the core ring structure.
| Starting Material Type | Key Precursor Example | Cyclization Reagent(s) | Product Core |
| Pyridine | 3-Aminoisonicotinamide | Formamide or Triethyl Orthoformate | Pyrido[4,3-d]pyrimidin-4(3H)-one |
| Pyridine | 3-Aminopyridine-4-carbonitrile | Guanidine | 4-Aminopyrido[4,3-d]pyrimidine |
| Pyrimidine | 4-Amino-5-(ethoxymethylidene)pyrimidine-2(1H)-one | Polyphosphoric acid (PPA) | Pyrido[4,3-d]pyrimidin-2,7-dione |
This table presents generalized cyclization reactions for the formation of the pyrido[4,3-d]pyrimidine core based on established chemical principles.
The introduction of halogen atoms at specific positions is critical for the synthesis of the target molecule. These steps can be performed either on the starting materials or on the fully formed heterocyclic core.
Introduction of the 2-Chloro Group: The chlorine atom at the C2 position of the pyrimidine ring is typically introduced by converting a precursor like pyrido[4,3-d]pyrimidin-2(1H)-one. Standard chlorinating agents such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), or thionyl chloride (SOCl₂) are effective for this transformation. This reaction proceeds via a nucleophilic substitution on the activated hydroxyl group (in its tautomeric lactam form).
Introduction of the 8-Bromo Group: The bromine atom on the pyridine ring at C8 is introduced via an electrophilic aromatic substitution. This can be achieved using brominating agents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid. The regioselectivity of this reaction is directed by the existing substituents on the ring system. The nitrogen atoms in the rings are deactivating, making electrophilic substitution challenging and requiring specific conditions to achieve the desired C8-bromination. chemrxiv.orgresearchgate.net Performing this step on a pyridine precursor before cyclization can be an effective strategy to ensure correct regiochemistry. rsc.org
| Halogenation Step | Precursor Type | Reagent(s) | Product Feature |
| Chlorination at C2 | Pyrido[4,3-d]pyrimidin-2(1H)-one | POCl₃, DMF | 2-Chloropyrido[4,3-d]pyrimidine |
| Bromination at C8 | Pyrido[4,3-d]pyrimidine | N-Bromosuccinimide (NBS) | 8-Bromopyrido[4,3-d]pyrimidine |
| Bromination of Precursor | 3-Aminopyridine derivative | Br₂ / Acetic Acid | 5-Bromo-3-aminopyridine derivative |
This table outlines common procedures for introducing chloro and bromo substituents onto the pyrido[4,3-d]pyrimidine scaffold or its precursors.
Combining the cyclization and halogenation steps into a coherent multi-step sequence is necessary to achieve the final target. The order of these steps is crucial for success and often requires optimization. nih.gov
A plausible synthetic sequence could be:
Bromination of the Precursor: Start with a commercially available pyridine derivative, for instance, 3-amino-4-methylpyridine, and perform a regioselective bromination to obtain 5-bromo-3-amino-4-methylpyridine.
Oxidation and Cyclization: Oxidize the methyl group to a carboxylic acid or aldehyde, followed by conversion to an amide. Then, cyclize the resulting 5-bromo-3-aminoisonicotinamide with a suitable reagent to form 8-Bromopyrido[4,3-d]pyrimidin-2(1H)-one.
Chlorination: Treat the resulting pyridopyrimidinone with phosphorus oxychloride to convert the 2-oxo group into the 2-chloro group, yielding the final product, this compound.
Optimization strategies would involve screening different solvents, temperatures, and catalysts for each step to maximize yield and minimize side products. The purification of polar heterocyclic intermediates is often a challenge, requiring techniques such as column chromatography or recrystallization.
Advanced Synthetic Approaches and Methodological Refinements
Modern synthetic organic chemistry offers advanced tools that can be applied to the synthesis of complex heterocycles like this compound.
Palladium catalysis has become a powerful tool for the construction of N-heterocycles. acs.orgnih.gov These methods can offer milder reaction conditions and improved efficiency compared to traditional condensation reactions.
Palladium-Catalyzed C-N Cross-Coupling: An intramolecular Buchwald-Hartwig amination could be envisioned for the final ring-closing step. For example, a 4-amino-5-(2-bromovinyl)pyrimidine could undergo a palladium-catalyzed intramolecular cyclization to form the pyridine ring of the pyrido[4,3-d]pyrimidine system.
Palladium-Catalyzed Carbonylative Cyclization: Another advanced strategy involves the palladium-catalyzed insertion of carbon monoxide. A properly substituted pyridine precursor could undergo cyclocarbonylation to generate the fused pyridopyrimidinone core in a single, efficient step. nih.gov
Isocyanide Insertion: A newer approach involves the palladium-catalyzed reaction of isocyanides with N-(bromopyridyl)amidines, which can directly lead to the formation of aminopyridopyrimidines. acs.orgresearchgate.net This method could be adapted to generate the desired scaffold.
These catalytic methods often provide access to a wide range of substituted analogs and can be more atom-economical than classical multi-step syntheses.
Green Chemistry Principles and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. rasayanjournal.co.inresearchgate.netchemijournal.comresearchgate.net These principles can be applied to the synthesis of this compound to develop more sustainable routes.
Microwave-Assisted Synthesis: One of the key green chemistry techniques is the use of microwave irradiation to accelerate chemical reactions. rasayanjournal.co.in For the synthesis of pyridopyrimidines, microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. rasayanjournal.co.in This technique could be particularly beneficial in the cyclization and halogenation steps of the synthesis of this compound, potentially reducing the formation of byproducts and minimizing energy consumption.
Solvent-Free and Water-Based Reactions: The elimination or replacement of hazardous organic solvents is a cornerstone of green chemistry. nih.gov Whenever feasible, performing reactions under solvent-free conditions or in benign solvents like water can drastically reduce the environmental footprint of a synthetic process. nih.gov For the synthesis of pyridopyrimidine derivatives, multicomponent reactions under solvent-free conditions have been reported to be effective. mdpi.com Such an approach for this compound would involve mixing the reactants and a catalyst (if necessary) and heating the mixture, thereby avoiding the use of volatile organic compounds.
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can improve the efficiency and sustainability of a synthesis. Catalytic approaches can reduce the need for stoichiometric reagents, which often generate significant amounts of waste. In the context of synthesizing the target molecule, a palladium-catalyzed cross-coupling reaction could be envisioned for the introduction of the bromo group, although direct bromination is also a possibility. nih.gov The development of recyclable catalysts for the key bond-forming steps would be a significant advancement towards a greener synthesis.
A comparison of traditional versus green synthetic approaches for a key reaction step, such as the cyclization to form the pyridopyrimidine core, is presented in the table below.
| Feature | Traditional Synthesis | Green Synthesis |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation |
| Solvent | High-boiling organic solvents (e.g., DMF, DMSO) | Solvent-free or water |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Yield | Moderate to good | Often higher yields |
| Work-up | Solvent extraction, column chromatography | Simpler filtration and washing |
| Waste Generation | High (solvent and byproducts) | Minimized |
High-Throughput Synthesis and Parallel Approaches for Analog Preparation
High-throughput synthesis (HTS) and parallel synthesis are powerful tools in modern drug discovery and materials science, enabling the rapid generation of large libraries of related compounds for screening. These techniques can be readily applied to the synthesis of analogs of this compound to explore structure-activity relationships.
Parallel Synthesis Strategy: A parallel synthesis approach would involve the preparation of a common intermediate, which is then reacted with a diverse set of building blocks in separate reaction vessels. For the synthesis of analogs of this compound, a key intermediate could be a di-halogenated pyridopyrimidine. This intermediate could then be subjected to a variety of nucleophilic substitution or cross-coupling reactions in a parallel format. For example, the chlorine atom at the 2-position is generally more reactive towards nucleophilic substitution than the bromine atom at the 8-position. This differential reactivity can be exploited to introduce a diverse range of substituents at the 2-position while keeping the 8-bromo substituent intact for potential further diversification.
The following table illustrates a potential parallel synthesis scheme for generating a library of 2-substituted-8-bromopyrido[4,3-d]pyrimidine analogs.
| Reaction Well | Starting Material | Reagent | Product |
| A1 | This compound | Aniline | 8-Bromo-N-phenylpyrido[4,3-d]pyrimidin-2-amine |
| A2 | This compound | Morpholine | 4-(8-Bromopyrido[4,3-d]pyrimidin-2-yl)morpholine |
| A3 | This compound | Sodium methoxide | 8-Bromo-2-methoxypyrido[4,3-d]pyrimidine |
| A4 | This compound | Piperidine | 2-(8-Bromopyrido[4,3-d]pyrimidin-2-yl)piperidine |
Solid-Phase Synthesis: Another powerful technique for high-throughput synthesis is solid-phase organic synthesis (SPOS). In this approach, one of the starting materials is attached to a solid support (e.g., a polymer bead), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the support in the final step. A solid-phase synthesis of this compound analogs could involve anchoring a suitable pyridine or pyrimidine precursor to the solid support and then carrying out the subsequent cyclization and functionalization steps.
The combination of green chemistry principles with high-throughput synthesis methodologies offers a powerful platform for the efficient and sustainable discovery of novel pyridopyrimidine derivatives with potential applications in various fields of chemical and pharmaceutical research.
Chemical Reactivity and Derivatization of 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position
The C-2 position of the pyrido[4,3-d]pyrimidine (B1258125) ring system is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the SNAr mechanism. stackexchange.comechemi.com Consequently, the chlorine atom at this position serves as an effective leaving group, readily displaced by a variety of nucleophiles.
Reactivity with Amine Nucleophiles and Substituted Amides
The substitution of the C-2 chlorine with nitrogen-based nucleophiles is a common and efficient transformation for this class of compounds. There are numerous examples in the literature of 2-chloropyridopyrimidines reacting with amines to form 2-amino derivatives in good yields. nih.gov This reaction is fundamental in medicinal chemistry for the synthesis of derivatives with potential biological activities. nih.govasianpubs.org The reaction typically proceeds by treating 8-Bromo-2-chloropyrido[4,3-d]pyrimidine with a primary or secondary amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated.
Table 1: Representative SNAr Reactions with Amine Nucleophiles Note: The following table is illustrative of typical reactions for 2-chloropyridopyrimidine scaffolds, based on established chemical principles.
| Nucleophile | Product | Typical Conditions |
| Morpholine | 8-Bromo-2-morpholinopyrido[4,3-d]pyrimidine | DIPEA, NMP, 120 °C |
| Piperidine | 8-Bromo-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidine | K₂CO₃, DMF, 100 °C |
| Aniline | 8-Bromo-N-phenylpyrido[4,3-d]pyrimidin-2-amine | NaH, THF, 60 °C |
| Benzamide | N-(8-Bromopyrido[4,3-d]pyrimidin-2-yl)benzamide | Cs₂CO₃, Pd catalyst, 110 °C |
Reactivity with Oxygen and Sulfur Nucleophiles
Similarly, oxygen and sulfur nucleophiles can effectively displace the C-2 chlorine. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides yield the corresponding 2-alkoxy or 2-aryloxy derivatives. Thiolates are also highly effective nucleophiles, readily forming 2-thioether compounds. These reactions broaden the diversity of derivatives that can be generated from the this compound starting material. In related systems like 2,4,7-trichloropyrido[3,2-d]pyrimidine, the regioselectivity of thiolation can be influenced by reaction conditions, but the C-2 position remains a primary site for substitution. researchgate.netnih.gov
Regioselectivity, Chemo-selectivity, and Reaction Conditions
A key feature of this compound is the high degree of chemo-selectivity observed in its reactions. Under SNAr conditions, nucleophilic attack occurs exclusively at the C-2 position, leaving the C-8 bromo substituent intact. arkat-usa.org This selectivity is governed by the electronic properties of the heterocyclic system. The C-2 position is significantly more electron-deficient than the C-8 position due to the influence of the pyrimidine nitrogens, making it the preferred site for nucleophilic attack. stackexchange.comechemi.com
In contrast, the C-8 position is not sufficiently activated for SNAr. The carbon-bromine bond at C-8 is primarily reactive under the conditions of palladium-catalyzed cross-coupling. This orthogonal reactivity allows for a stepwise derivatization strategy: first, an SNAr reaction at C-2, followed by a cross-coupling reaction at C-8. This selective approach is crucial for the controlled synthesis of complex, multi-substituted pyridopyrimidines. arkat-usa.org
Reactivity at the C-8 Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-8 position of the pyridine (B92270) ring is an ideal handle for introducing carbon-based substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon bonds. nih.gov The C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than a C-Cl bond, further enhancing the selectivity of these transformations. illinois.edu
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between aryl or vinyl halides and boronic acids. mdpi.commdpi.comcore.ac.uk In the context of this compound derivatives, this reaction is selectively performed at the C-8 position. Studies on the closely related 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine have demonstrated that a variety of aryl and heteroaryl groups can be introduced at the C-8 position in high yield. arkat-usa.org The selectivity of the reaction is highly dependent on the choice of palladium catalyst, base, solvent, and temperature. arkat-usa.org
Table 2: Suzuki-Miyaura Coupling of a C-2 Substituted 8-Bromopyrido[4,3-d]pyrimidine Analog Data adapted from studies on 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine. arkat-usa.org
| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 91 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 82 |
| 4-Pyridinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 78 |
Sonogashira Coupling and Other Alkyne Couplings
The Sonogashira coupling reaction provides a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. scirp.org This reaction can be applied to the C-8 bromo position of the pyridopyrimidine scaffold to introduce alkynyl moieties, which are valuable functional groups for further synthetic transformations or as components in biologically active molecules. nih.govsoton.ac.uk The reaction conditions generally involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which also serves as the solvent. scirp.org
Table 3: Representative Sonogashira Coupling Reactions on Bromo-Pyridine Scaffolds Note: This table illustrates typical conditions for Sonogashira coupling, as applied to related bromo-heterocyclic systems. scirp.orgsoton.ac.uk
| Alkyne | Palladium Catalyst | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Et₃N | THF | 25 |
| 1-Heptyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | 80 |
| Propargyl alcohol | Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | 25 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the catalyst. libretexts.org
In the context of this compound, the Buchwald-Hartwig amination can be selectively performed at either the C2 or C8 position. The regioselectivity of the reaction is influenced by the nature of the palladium catalyst, the ligands employed, the base, and the reaction temperature. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, suggesting that amination would preferentially occur at the C8 position under carefully controlled conditions.
Studies on related dihalogenated pyridopyrimidines have demonstrated the feasibility of regioselective amination. For instance, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, Buchwald-Hartwig cross-coupling was successfully used to introduce N-aryl substituents at the C4 position. nih.gov Similarly, amination of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives has been shown to occur selectively at the C2 position. nih.gov These examples highlight the potential for achieving selective C-N bond formation on the this compound scaffold.
Table 1: Representative Buchwald-Hartwig Amination Reactions on Halogenated Pyridopyrimidines
| Starting Material | Amine | Catalyst System | Product | Reference |
| 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine | Various amines | Pd₂(dba)₃ / Xantphos | 4-amino-8-chloro-2-(substituted-amino)pyrido[3,2-d]pyrimidine | nih.gov |
| 7-oxo-2-(phenylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-yl trifluoromethanesulfonate | Various N-aryl amines | Pd(OAc)₂ / BINAP | 4-(N-aryl)-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
Stille Coupling and Other Organometallic Reactions
The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon (C-C) bond between an organotin compound and an organic halide or triflate. mdpi.com This reaction is widely used in organic synthesis due to its tolerance of a wide range of functional groups. The catalytic cycle of the Stille reaction involves oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to give the coupled product.
For this compound, Stille coupling offers a pathway to introduce various carbon-based substituents, such as alkyl, vinyl, or aryl groups, at either the C2 or C8 position. The inherent difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve regioselective coupling. Typically, the C-Br bond will react preferentially over the C-Cl bond under Stille conditions.
While specific examples of Stille coupling on this compound are not prevalent in the provided search results, related organometallic reactions on similar heterocyclic systems are well-documented. For example, the Suzuki-Miyaura cross-coupling, which utilizes boronic acids instead of organotin reagents, has been extensively studied for the functionalization of halogenated pyridopyrimidines. arkat-usa.orgmdpi.com In a study on 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine and its 8-bromo analogue, selective Suzuki coupling was achieved at the C8 position. arkat-usa.org This demonstrates the principle of regioselective C-C bond formation on such scaffolds.
Other organometallic reactions, such as the Sonogashira coupling (with terminal alkynes) and Heck coupling (with alkenes), could also be employed to further derivatize this compound, expanding the range of accessible chemical space.
Transformations of the Pyrido[4,3-d]pyrimidine Core
Beyond functionalization at the halogenated positions, the pyrido[4,3-d]pyrimidine core itself can undergo various chemical transformations.
Reduction and Oxidation Reactions of the Heterocyclic Rings
The fused pyridine and pyrimidine rings of the pyrido[4,3-d]pyrimidine system can be subjected to reduction and oxidation reactions. Due to their lower aromaticity compared to pyridine, pyrimidines are more susceptible to reduction. researchgate.net Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the formation of partially or fully saturated tetrahydropyrido[4,3-d]pyrimidine derivatives. mdpi.com For instance, the reduction of 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine to its corresponding 6-amino analogue was achieved using Raney Nickel. mdpi.com
Oxidation of the pyrido[4,3-d]pyrimidine core can also be achieved. For example, treatment of a 2-chloro-pyrido[4,3-d]pyrimidine derivative with m-chloroperoxybenzoic acid (m-CPBA) resulted in the oxidation of a sulfur-containing substituent to a sulfone. mdpi.com N-oxidation of the nitrogen atoms within the heterocyclic rings is another potential transformation, which can alter the electronic properties and reactivity of the molecule.
Other Electrophilic or Nucleophilic Modifications
The pyrido[4,3-d]pyrimidine ring system is generally considered electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions can occur, particularly at positions activated by electron-withdrawing groups. For example, the chlorine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. nih.gov
Electrophilic substitution on the pyrido[4,3-d]pyrimidine core is less common due to the electron-deficient nature of the rings. However, under forcing conditions or with highly activated substrates, electrophilic attack may be possible. For instance, bromination of pyrimidine and purine (B94841) nucleosides has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin. nih.gov
Regioselective Functionalization and Multi-Functionalization Strategies
The presence of two different halogen atoms in this compound provides an excellent platform for regioselective and multi-functionalization strategies. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the key to this selectivity.
As a general trend in palladium-catalyzed reactions, the order of reactivity for aryl halides is I > Br > OTf > Cl. Therefore, in this compound, the C-Br bond at position 8 is expected to be more reactive than the C-Cl bond at position 2. This allows for a stepwise functionalization approach.
A typical strategy would involve a first cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) under conditions that favor reaction at the C8-Br bond, leaving the C2-Cl bond intact. The resulting 8-substituted-2-chloropyrido[4,3-d]pyrimidine can then be subjected to a second, distinct cross-coupling reaction or a nucleophilic aromatic substitution at the C2 position to introduce a second point of diversity.
This stepwise approach has been demonstrated in the synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine derivatives. nih.gov In this case, regioselective amination occurred at C2, and subsequent metal-catalyzed cross-coupling was performed at C8. nih.gov This highlights the ability to selectively functionalize different positions on the pyridopyrimidine scaffold.
Spectroscopic and Structural Elucidation of 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 8-Bromo-2-chloropyrido[4,3-d]pyrimidine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecule's unique framework. nih.gov
Proton and Carbon NMR Chemical Shift Analysis
The ¹H NMR spectrum of the pyrido[4,3-d]pyrimidine (B1258125) core is characterized by distinct signals in the aromatic region. For this compound, the protons on the pyridine (B92270) and pyrimidine (B1678525) rings are expected to resonate at specific chemical shifts influenced by the electronegative bromine and chlorine substituents. The proton at position 5 (H-5) is anticipated to appear as a singlet in the downfield region, typically around δ 9.0-9.5 ppm. The protons on the pyridine ring, H-7 and H-9, would likely appear as doublets, with their exact chemical shifts and coupling constants determined by their positions relative to the nitrogen atom and the bromine substituent.
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The carbon atoms directly attached to the electronegative chlorine (C-2) and bromine (C-8) atoms would be significantly influenced, exhibiting characteristic chemical shifts. Carbons adjacent to nitrogen atoms within the heterocyclic rings (e.g., C-4, C-5, C-9a) are also expected to be deshielded and appear at lower fields. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | ~160-165 |
| 4 | - | ~155-160 |
| 5 | ~9.2 (s) | ~150-155 |
| 7 | ~8.8 (d) | ~140-145 |
| 8 | - | ~115-120 |
| 9 | ~7.8 (d) | ~125-130 |
| 9a | - | ~158-163 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals and confirming the connectivity of atoms within the this compound structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, a key correlation would be observed between the protons at positions 7 and 9, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on its attached proton. For instance, the proton signal for H-5 would show a cross-peak with the C-5 carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework. For example, the proton at H-5 would be expected to show correlations to carbons C-4, C-5a, and C-9a, while H-7 might show correlations to C-5a and C-9. youtube.comresearchgate.net
Table 2: Expected Key 2D NMR Correlations for this compound
| Proton | COSY Correlations | HSQC Correlations | HMBC Correlations |
|---|---|---|---|
| H-5 | None | C-5 | C-4, C-5a, C-9a |
| H-7 | H-9 | C-7 | C-5a, C-9, C-8 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain insight into its structure through fragmentation analysis. sapub.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₇H₃BrClN₃), the calculated exact mass would be compared to the experimentally measured value. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum due to their natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), which serves as a definitive confirmation of the presence of these halogens in the molecule. nih.govnih.gov
Table 3: Isotopic Distribution for the Molecular Ion of this compound
| Isotope Combination | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| C₇H₃⁷⁹Br³⁵ClN₃ | 242.9226 | 100.0 |
| C₇H₃⁷⁹Br³⁷ClN₃ | 244.9196 | 32.5 |
| C₇H₃⁸¹Br³⁵ClN₃ | 244.9205 | 97.5 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion in this case) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure and the stability of its constituent parts. ncsu.edu
For this compound, fragmentation is likely initiated by the loss of the halogen substituents. Common fragmentation pathways for pyrimidine-containing heterocycles involve the sequential loss of small, stable molecules. sapub.orgiosrjournals.org The pyrimidine ring is generally more stable than attached rings during fragmentation. sapub.org
A plausible fragmentation pathway could involve:
Initial loss of a chlorine radical (•Cl) or bromine radical (•Br).
Subsequent cleavage of the heterocyclic rings, potentially leading to the elimination of molecules like hydrogen cyanide (HCN). nih.gov
Decomposition of the remaining bicyclic structure.
Table 4: Plausible MS/MS Fragments of this compound
| Fragment Ion | Proposed Loss |
|---|---|
| [M - Cl]⁺ | Loss of Chlorine |
| [M - Br]⁺ | Loss of Bromine |
| [M - Cl - HCN]⁺ | Loss of Cl followed by HCN |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes would include C=N and C=C stretching vibrations from the aromatic rings, C-H stretching and bending, and vibrations corresponding to the carbon-halogen bonds. unibuc.ro
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1630 - 1550 |
| Aromatic C=C Stretch | 1500 - 1400 |
| C-Cl Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the molecule. Fused aromatic systems like pyrido[4,3-d]pyrimidine typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions. The specific wavelengths (λmax) and intensities of these absorptions are characteristic of the chromophoric system and are influenced by the substituents. A UV-Vis spectroscopic method could be developed for the quantitative estimation of such pyrimidine derivatives. nih.gov
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray crystallography. While crystallographic data for the specific compound this compound is not publicly available, analysis of closely related pyrido[4,3-d]pyrimidine derivatives by this method provides significant insights into the structural characteristics of this class of compounds.
For instance, the molecular structures of novel pyrido[4,3-d]pyrimidine derivatives have been successfully elucidated using X-ray diffraction of single crystals. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. The pyrido[4,3-d]pyrimidine core is generally found to be planar, a feature that can be crucial for its biological activity and intermolecular interactions.
In a study of newly synthesized pyrido[4,3-d]pyrimidine analogs, X-ray crystallography was employed to confirm the molecular structure of compounds 2c and 4f , providing unequivocal evidence of their chemical connectivity and stereochemistry. The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π–π stacking, which can also be characterized by X-ray crystallography.
Below is a representative table of crystallographic data that would be obtained from such an analysis. Note that this table is illustrative of the type of data generated and does not represent this compound itself.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1294.5(8) |
| Z | 4 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to investigate the stereochemical properties of chiral molecules. These methods are particularly valuable for determining the absolute configuration and conformational analysis of molecules in solution.
At present, there is a lack of published research applying VCD or ECD to chiral derivatives of this compound. The application of these techniques is contingent on the synthesis and isolation of stable, non-racemic chiral derivatives of the parent compound.
Should chiral derivatives of this compound be developed, VCD and ECD would be indispensable tools for their structural elucidation. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum rich in structural information. ECD, which operates in the ultraviolet-visible region, provides information about the electronic transitions within a chiral molecule. The combination of experimental VCD and ECD data with quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of chiral centers.
The table below illustrates the type of data that would be generated in a VCD analysis of a hypothetical chiral derivative.
| Vibrational Mode (cm⁻¹) | Δε (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|
| 1685 | +2.5 | C=O stretch |
| 1620 | -1.8 | C=N stretch |
| 1450 | +0.9 | CH₂ bend |
| 1280 | -3.2 | C-N stretch |
Computational and Theoretical Investigations of 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for dissecting the electronic structure of molecules. nih.govcu.edu.eg These calculations provide a quantitative basis for understanding molecular geometry, stability, and reactivity. For 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, such studies would elucidate the influence of the electron-withdrawing chloro and bromo groups and the embedded nitrogen atoms on the electron distribution across the aromatic system.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov
While specific DFT calculations for this compound are not widely published, analysis of the closely related isomer 8-Bromo-4-chloropyrido[3,4-d]pyrimidine predicts a HOMO-LUMO gap of approximately 4.2 eV, suggesting moderate electronic stability. A larger energy gap implies higher stability and lower reactivity. Computational analysis would reveal that the HOMO is likely distributed over the fused aromatic rings, while the LUMO would also be located on the ring system, with significant contributions from the carbon atoms attached to the electronegative halogen atoms.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| EHOMO | -6.8 eV | Indicates electron-donating capability (ionization potential) |
| ELUMO | -2.6 eV | Indicates electron-accepting capability (electron affinity) |
| HOMO-LUMO Gap (ΔE) | 4.2 eV | Correlates with chemical reactivity and kinetic stability |
From these fundamental energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
An Electrostatic Potential Surface (EPS or MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. libretexts.orgchemrxiv.orgmdpi.com The map is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net
For this compound, an EPS map would show significant negative potential (red/yellow) localized around the nitrogen atoms of both the pyridine (B92270) and pyrimidine (B1678525) rings due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites represent the primary centers for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected on the hydrogen atom of the pyridine ring and, to a lesser extent, near the carbon atoms bonded to the chlorine and bromine atoms, indicating their susceptibility to nucleophilic attack.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Pyrimidine Ring Nitrogens (N1, N3) | Strongly Negative (Red) | Site for electrophilic attack, protonation, metal coordination. |
| Pyridine Ring Nitrogen (N7) | Negative (Red/Yellow) | Site for electrophilic attack. |
| Carbon attached to Chlorine (C2) | Slightly Positive (Blueish-Green) | Potential site for nucleophilic aromatic substitution. |
| Carbon attached to Bromine (C8) | Slightly Positive (Blueish-Green) | Potential site for nucleophilic aromatic substitution. |
| Aromatic C-H protons | Positive (Blue) | Electron-poor region. |
Tautomerism is a key consideration for many heterocyclic compounds. While this compound itself has limited potential for common tautomeric forms (like keto-enol or amino-imino), its derivatives could exhibit such behavior. For example, if a hydroxyl or amino group were introduced via substitution, DFT calculations would be essential to determine the relative energies and thermodynamic stabilities of the possible tautomers under different conditions, which would, in turn, affect their chemical properties.
Molecular Dynamics Simulations of the Compound and its Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov While often applied to biological systems, MD simulations are also valuable for investigating chemical transformations and material properties. For this compound, MD simulations could be employed to model its behavior in various solvents, predicting solubility and conformational dynamics. Furthermore, simulations could explore the compound's stability at different temperatures and pressures or its interaction with surfaces, which is relevant for applications in materials science. These simulations provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations. researchgate.net
In Silico Prediction of Reactivity and Synthetic Pathway Optimization
The insights gained from quantum chemical calculations, particularly FMO analysis and EPS mapping, serve as direct inputs for in silico reactivity prediction. nih.gov The identified nucleophilic (nitrogen atoms) and electrophilic (halogen-bearing carbons) centers allow for a rational prediction of how the molecule will react with various reagents.
For instance, the electron-poor nature of the carbon at the C2 position, bonded to the highly electronegative chlorine atom, makes it a prime target for Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.comresearchgate.net Computational models can calculate the activation energies for substitution at the C2 (chloro) versus the C8 (bromo) positions, thereby predicting the regioselectivity of such reactions. This predictive power is invaluable for optimizing synthetic pathways, allowing chemists to select reagents and reaction conditions that favor the desired product, potentially reducing experimental trial-and-error and improving yields.
Structure-Based Design Principles for Derivatization
Computational studies form the foundation of structure-based design for creating new derivatives with tailored properties. mdpi.comnih.govresearchgate.net By understanding the electronic landscape of this compound, chemists can strategically plan modifications to fine-tune its chemical characteristics.
Applications of 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine As a Synthetic Intermediate
Precursor in the Synthesis of Functionalized Pyrido[4,3-d]pyrimidine (B1258125) Analogs
The presence of both a bromine atom at the 8-position and a chlorine atom at the 2-position of the pyrido[4,3-d]pyrimidine core makes this compound a versatile precursor for a variety of functionalized analogs. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Building Block for Complex Heterocyclic Systems
8-Bromo-2-chloropyrido[4,3-d]pyrimidine is an excellent starting material for the construction of more elaborate heterocyclic systems. The halogen atoms provide handles for the introduction of various substituents, leading to the formation of diverse molecular architectures. For instance, the 2-chloro position can be selectively displaced by nucleophiles, such as amines, to introduce new functionalities.
A key example of its utility is in the synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholines. In this multi-step synthesis, the 2-chloro position of a related precursor is first substituted with morpholine. Subsequently, the 8-bromo group is utilized in a Suzuki cross-coupling reaction to introduce various aryl groups. This demonstrates the sequential and selective functionalization of the pyrido[4,3-d]pyrimidine scaffold, enabling the construction of complex molecules with potential biological activity.
Use in the Design and Synthesis of Ligands for Molecular Targets
The pyrido[4,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This compound serves as a key intermediate in the synthesis of such ligands, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The synthetic utility of this intermediate lies in its ability to undergo selective modifications to generate a library of compounds for screening against various molecular targets. For example, the 8-bromo position can be functionalized through Suzuki coupling to introduce a variety of aryl or heteroaryl groups, which can interact with specific pockets in the target protein. Simultaneously, the 2-chloro position can be substituted with different amines or other nucleophiles to modulate the compound's solubility, pharmacokinetic properties, and binding affinity. This modular approach allows for the systematic exploration of the chemical space around the pyrido[4,3-d]pyrimidine core to optimize ligand-target interactions.
Role in Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of structurally diverse small molecules for high-throughput screening. The di-halogenated nature of this compound makes it an ideal scaffold for such approaches.
By leveraging the differential reactivity of the two halogen atoms, chemists can create a combinatorial library of compounds. For instance, a set of amines can be reacted at the 2-position, followed by a set of boronic acids at the 8-position via Suzuki coupling. This two-step reaction sequence can quickly generate a large and diverse library of compounds from a small number of starting materials. This approach is highly valuable in the early stages of drug discovery for identifying hit compounds.
The following table illustrates a hypothetical combinatorial library that could be generated from this compound:
| Starting Material | Reaction at C2 (Nucleophilic Substitution) | Intermediate | Reaction at C8 (Suzuki Coupling) | Final Product |
|---|---|---|---|---|
| This compound | Amine A | 8-Bromo-2-(Amine A)pyrido[4,3-d]pyrimidine | Boronic Acid X | 8-(Aryl X)-2-(Amine A)pyrido[4,3-d]pyrimidine |
| Amine B | 8-Bromo-2-(Amine B)pyrido[4,3-d]pyrimidine | Boronic Acid Y | 8-(Aryl Y)-2-(Amine B)pyrido[4,3-d]pyrimidine |
Intermediate for Materials Science Applications
While the primary application of pyrido[4,3-d]pyrimidine derivatives has been in the life sciences, the core heterocyclic structure also holds potential for applications in materials science, particularly in the development of optoelectronic materials. The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the ability to introduce various electron-donating or -withdrawing groups through the halogenated positions, allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.
Although specific examples of this compound being used for the synthesis of optoelectronic materials are not widely reported, the general class of pyrimidine-based heterocycles has been explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to create extended π-conjugated systems through cross-coupling reactions at the 8-position makes this intermediate a potentially valuable building block for novel organic semiconductors and fluorescent materials.
Utility in Agrochemical and Veterinary Compound Synthesis
The pyrido[4,3-d]pyrimidine scaffold is also of interest in the development of new agrochemicals and veterinary medicines. Many biologically active compounds used in these fields are nitrogen-containing heterocycles. The ability to efficiently synthesize a diverse range of substituted pyrido[4,3-d]pyrimidines from this compound makes it a valuable starting point for the discovery of new active ingredients.
While specific instances of this particular intermediate being used in publicly available agrochemical or veterinary synthesis literature are limited, the general biological activity of the pyrido[4,3-d]pyrimidine class of compounds suggests its potential in these areas. The synthetic strategies outlined above, particularly for generating combinatorial libraries, can be applied to the discovery of new herbicides, insecticides, fungicides, and veterinary drugs.
Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine Derivatives Originating from 8 Bromo 2 Chloropyrido 4,3 D Pyrimidine Molecular and Biochemical Level, Not Clinical
Impact of C-2 Substitutions on Molecular Interactions and Biochemical Assays
The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution, making it a primary site for introducing chemical diversity. mdpi.com This allows for the systematic exploration of how different functional groups interact with target proteins.
Research on analogous pyrido[3,4-d]pyrimidine (B3350098) scaffolds has shown that the 4-position, which is electronically similar to the 2-position in the [4,3-d] isomer, is highly selective for substitution. mdpi.com By replacing the chloro group with various nucleophiles such as amines, thiols, or alcohols, chemists can modulate the electronic properties and hydrogen-bonding capabilities of the molecule. For instance, introducing amine-containing moieties can create new hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues like glutamic acid or aspartic acid in a protein's active site. researchgate.net Thioether linkages, introduced via reaction with thiols, can engage in hydrophobic or van der Waals interactions. nih.gov
The nature of the substituent at C-2 directly influences the outcomes of biochemical assays. Electron-withdrawing groups, for example, can alter the charge distribution across the entire ring system, which may affect the binding affinity for a target enzyme. mdpi.com Studies on related pyrimidine derivatives have demonstrated that the position and nature of substituents greatly influence biological activities. nih.gov
Table 1: Illustrative Impact of C-2 Substitutions on Molecular Interactions
| C-2 Substituent | Potential Molecular Interaction | Predicted Biochemical Assay Impact |
|---|---|---|
| -NH-(CH₂)₂-OH (Ethanolamine) | Hydrogen bond donor/acceptor | May increase potency by forming new H-bonds in the active site. |
| -S-CH₂-Ph (Benzylthio) | Hydrophobic/π-stacking interactions | Could enhance binding affinity through interactions with hydrophobic pockets. nih.gov |
| -O-CH₃ (Methoxy) | Weak H-bond acceptor, dipole interactions | Modest impact on potency, can improve solubility. |
Influence of C-8 Substitutions on Molecular Interactions and Biochemical Assays
The bromine atom at the C-8 position of the pyridine (B92270) ring serves as a versatile chemical handle for introducing a second layer of structural diversity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. This allows for the installation of a wide array of aryl, heteroaryl, or alkyl groups.
In biochemical assays, C-8 substitutions have been shown to be critical for potency in related scaffolds. For example, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of histone lysine (B10760008) demethylase, indicating the importance of this position for specific enzyme targeting. mdpi.com
Table 2: Illustrative Impact of C-8 Substitutions on Biochemical Assays
| C-8 Substituent (via Cross-Coupling) | Potential Molecular Interaction | Predicted Biochemical Assay Impact |
|---|---|---|
| Phenyl | Hydrophobic/π-stacking | May increase potency by accessing hydrophobic regions of the target. |
| 3-pyridyl | H-bond acceptor, π-stacking | Could enhance target specificity and potency through polar interactions. |
| Cyclopropyl | Hydrophobic | Can improve metabolic stability and binding efficiency. |
Conformational Analysis and Stereochemical Considerations in Derivatives
The core pyrido[4,3-d]pyrimidine (B1258125) ring system is largely planar, which facilitates π–π stacking interactions with aromatic residues in proteins. mdpi.com However, the introduction of substituents at the C-2 and C-8 positions can influence the molecule's preferred three-dimensional conformation.
Stereochemistry becomes a critical factor when chiral substituents are introduced. In studies of pyrido[3,4-d]pyrimidine derivatives, the use of chiral building blocks like (R)-alaninol led to specific stereoisomers. nih.gov The spatial arrangement of atoms in these chiral centers can dictate the difference between a highly active and an inactive compound, as one enantiomer may fit perfectly into a chiral binding site while the other does not.
Development of Structure-Property Relationships for Further Chemical Synthesis (e.g., solubility, stability, reactivity)
Beyond direct interactions with a biological target, SAR studies are essential for developing structure-property relationships that guide the synthesis of derivatives with improved drug-like properties. The substituents at the C-2 and C-8 positions significantly affect physicochemical properties such as solubility, metabolic stability, and chemical reactivity.
Solubility: The parent 8-Bromo-2-chloropyrido[4,3-d]pyrimidine is predicted to be relatively lipophilic (a property estimated by values like XLogP3-AA). nih.gov Replacing the C-2 chlorine with polar groups containing hydrogen bond donors and acceptors (e.g., morpholine, ethanolamine) can increase aqueous solubility, which is often desirable for compound formulation and absorption. mdpi.com
Stability: The chemical nature of the substituents affects the molecule's stability. For example, certain functional groups might be more susceptible to metabolic degradation by liver enzymes. SAR studies can identify which groups are more stable while retaining biochemical activity.
Reactivity: The electronic nature of the substituents at C-2 and C-8 can modulate the reactivity of the entire heterocyclic system. An electron-donating group at one position can influence the ease of a subsequent substitution reaction at another position. This understanding is critical for planning multi-step syntheses of more complex derivatives. For instance, electron-donating groups at the 2- and 4-positions of a pyrimidine ring are known to activate the ring for electrophilic substitution.
Table 3: Predicted Structure-Property Relationships for Derivatives
| Structural Modification | Predicted Impact on Solubility | Predicted Impact on Stability | Predicted Impact on Reactivity |
|---|---|---|---|
| Replace C-2 Cl with polar amine | Increase | Varies; may introduce metabolic soft spot | Modifies electron density of the ring system |
| Replace C-8 Br with aryl group | Decrease | Generally increases stability | Minimal impact on C-2 reactivity |
| Introduce -CF₃ group | Decrease | Increases metabolic stability | Makes ring system more electron-deficient |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies for Pyrido[4,3-d]pyrimidine (B1258125) Derivatives
Furthermore, the exploration of novel catalytic systems is a key area of future research. This includes the use of transition-metal catalysts for cross-coupling reactions to introduce a wide range of substituents at the bromo and chloro positions. Additionally, the development of organocatalytic and biocatalytic methods could offer milder and more selective synthetic routes, reducing the reliance on heavy metals and harsh reaction conditions. The application of microwave-assisted synthesis is also expected to become more widespread, as it can significantly accelerate reaction rates and improve yields for the synthesis of pyridopyrimidine derivatives.
Exploration of New Chemical Reactivity Patterns for the Compound
The inherent reactivity of 8-bromo-2-chloropyrido[4,3-d]pyrimidine, with its two distinct halogen atoms, presents a rich landscape for exploring novel chemical transformations. Future research will likely focus on the selective functionalization of the C2 and C8 positions. The differential reactivity of the chloro and bromo substituents allows for sequential and site-selective modifications, enabling the synthesis of a diverse library of derivatives.
Key areas of investigation will include the development of new cross-coupling protocols, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, and alkyl groups. Moreover, nucleophilic aromatic substitution reactions at the 2-chloro position with various nucleophiles will continue to be a valuable tool for derivatization. There is also growing interest in C-H activation reactions, which could provide a more direct and atom-economical approach to functionalizing the pyridopyrimidine core. Investigating the reactivity of the pyridine (B92270) and pyrimidine (B1678525) rings themselves, beyond the halogenated positions, could also unveil new avenues for structural diversification.
Advanced Computational Tools for Rational Design and Reactivity Prediction
The integration of computational chemistry is set to revolutionize the design and development of novel this compound derivatives. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the selection of appropriate reagents and reaction conditions for selective transformations. These computational models can also provide insights into the electronic properties and conformational preferences of different derivatives, aiding in the rational design of molecules with specific desired characteristics.
Molecular docking studies will be instrumental in designing derivatives with potential biological activity. By simulating the binding of these compounds to the active sites of therapeutic targets such as kinases, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities, further refining the design process.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceutical intermediates. mdpi.combeilstein-journals.orgsoci.org These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. mdpi.combeilstein-journals.orgsoci.org The synthesis of this compound and its derivatives is well-suited for translation to a continuous flow process.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and reaction time. mdpi.combeilstein-journals.org This level of control can lead to higher yields and purities, as well as the ability to safely handle hazardous reagents and intermediates. mdpi.com Automated platforms can be used to perform a large number of reactions in parallel, significantly accelerating the discovery and optimization of new synthetic routes and the generation of compound libraries for screening purposes. chimia.ch
Expansion of Applications as a Versatile Synthetic Scaffold in Diverse Fields of Chemical Research
The unique structural and electronic properties of this compound make it a highly attractive scaffold for the development of novel compounds in a variety of chemical research fields. In medicinal chemistry, this scaffold is a key building block for the synthesis of kinase inhibitors and other potential therapeutic agents. jocpr.comresearchgate.net The ability to readily modify the C2 and C8 positions allows for the fine-tuning of biological activity and pharmacokinetic properties.
Beyond medicinal chemistry, the pyridopyrimidine core has potential applications in materials science. The planar, electron-deficient nature of the ring system suggests that its derivatives could be explored as organic semiconductors, fluorescent probes, or components of functional polymers. The development of new synthetic methodologies and a deeper understanding of the compound's reactivity will undoubtedly lead to the discovery of new and exciting applications for this versatile chemical entity.
Q & A
Q. What are the common synthetic routes for 8-Bromo-2-chloropyrido[4,3-d]pyrimidine, and how do reaction conditions influence yield?
The synthesis often involves halogenation or substitution reactions on pyridopyrimidine scaffolds. For example, bromination at the 8-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C), while chlorination at the 2-position may employ POCl₃ or PCl₅ as chlorinating agents. Key variables include solvent choice (e.g., DMF or acetonitrile), reaction time, and stoichiometry of reagents. Evidence from similar compounds, such as 5-bromo-2-chloropyrimidin-4-amine, shows that optimizing reducing agents (e.g., SnCl₂ in HCl) and purification steps (e.g., recrystallization from acetonitrile) can improve yields to >90% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and ring structure. For example, deshielded protons adjacent to bromine or chlorine atoms exhibit distinct splitting patterns.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks, as demonstrated in studies of brominated pyrimidines .
- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) ensures purity, especially for intermediates prone to byproducts .
Q. How should researchers safely handle this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr or HCl).
- Waste Disposal : Halogenated byproducts must be segregated and treated as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation.
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of pyridopyrimidine derivatives?
Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., Suzuki couplings). Chlorine at the 2-position stabilizes the ring via resonance but may sterically hinder reactions at the 4-position. Computational studies (DFT) can model charge distribution and predict regioselectivity. For instance, bromine’s polarizability enhances π-stacking in crystal lattices, as seen in related bromochloropyrimidines .
Q. What strategies resolve contradictions in catalytic cross-coupling reactions involving this compound?
Discrepancies in reaction outcomes (e.g., low yields or undesired regioisomers) often arise from:
- Catalyst Selection : Pd(PPh₃)₄ may favor aryl couplings, while Pd(dba)₂ is better for heteroaromatics.
- Base Sensitivity : K₂CO₃ can deprotonate sensitive intermediates, whereas Cs₂CO₃ offers milder conditions.
- Solvent Effects : Dioxane vs. toluene affects reaction rates and byproduct formation. Systematic screening, as in pyrrolo[3,2-d]pyrimidine syntheses, is recommended .
Q. How can computational chemistry aid in designing derivatives of this compound for biological studies?
- Docking Simulations : Predict binding affinities to target proteins (e.g., kinases) by modeling halogen bonds and hydrophobic interactions.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
- MD Simulations : Assess stability of drug-target complexes under physiological conditions. Studies on analogous pyrido[2,3-d]pyrimidines highlight the role of halogen substituents in enhancing binding specificity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Byproduct Control : Scale-up increases side reactions (e.g., dihalogenation). Process analytical technology (PAT) monitors intermediates in real time.
- Purification : Column chromatography becomes impractical; alternatives include recrystallization or fractional distillation.
- Thermal Stability : Exothermic reactions require precise temperature control to avoid decomposition, as noted in industrial-scale pyrimidine syntheses .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading) .
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) and confirm crystal structures via CIF files from the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
